molecular formula C12H22N2O4 B13510712 Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate

Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B13510712
M. Wt: 258.31 g/mol
InChI Key: ZAHAQFXNYHCJQO-HRDYMLBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate is a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and lysosome-targeting chimeras (LYMTACs). Its stereochemical configuration [(2S,4R) pyrrolidine and (S)-2-amino-3,3-dimethylbutanoyl moiety] is critical for binding to Von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling targeted protein degradation . The compound’s methyl ester group enhances cell permeability, making it a preferred scaffold for developing PROTACs such as (S,R,S)-AHPC and derivatives .

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

methyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)9(13)10(16)14-6-7(15)5-8(14)11(17)18-4/h7-9,15H,5-6,13H2,1-4H3/t7-,8+,9-/m1/s1

InChI Key

ZAHAQFXNYHCJQO-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC)O)N

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the amino and hydroxyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Amino and hydroxyl groups are introduced through selective functionalization reactions, often using reagents like amines and alcohols under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Peptide Coupling Reactions

This compound participates in amide bond formation due to its amino and carboxylate functional groups. A key reaction involves coupling with carboxylic acids or activated esters:

Example Reaction:

Reagents :

  • (S)-2-(tert-butoxycarbonyl)amino-3,3-dimethylbutanoic acid

  • (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Conditions :

  • 0°C → ambient temperature

  • Stirred for 18 hours under nitrogen .

Outcome :
Formation of Boc-protected intermediate, confirmed via TLC. Post-reaction workup includes extraction with ethyl acetate and washing with citric acid, NaHCO₃, and brine .

Esterification and Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Hydrolysis Example:

Reagents :

  • 4 M HCl in 1,4-dioxane

  • Ethanol

Conditions :

  • Ambient temperature, 20 hours .

Outcome :
Deprotection of Boc groups to generate the free amine hydrochloride salt with 68% yield after precipitation with diethyl ether .

Protection/Deprotection Strategies

The amine group is frequently protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions:

Boc Protection:

Reagents :

  • Di-tert-butyldicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)/water mixture

Conditions :

  • Vigorous stirring for 1 hour, followed by extraction and silica gel purification .

Yield : 57% after column chromatography .

Salt Formation

The compound forms stable hydrochloride salts for improved solubility and purification:

Reagents :

  • HCl in diethyl ether

Conditions :

  • Stirred overnight at ambient temperature .

Outcome :
Isolation as a white solid with high purity (>95%) .

Scientific Research Applications

Methyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Amino Group Derivatives
  • VH032: Replaces the free amino group with an acetamido group [(2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide]. This modification reduces polarity, improving pharmacokinetic properties but slightly weakening VHL binding affinity (IC₅₀: 120 nM vs. 90 nM for the amino variant) .
  • (S,R,S)-AHPC-Me : The methyl ester derivative of the parent compound, used in PROTAC research for its stability and enhanced cellular uptake .
Substituents on the Aromatic Ring
  • Hydroxymethyl Thiazole Variant (Example 197, EP 4 414 369 A2): Replaces the 4-methylthiazole with a 4-hydroxymethylthiazole.
  • Thiadiazole Variant (Example 198, EP 4 414 369 A2): Substitutes thiazole with thiadiazole, altering electronic properties and binding kinetics .
Backbone Modifications
  • Cyanobenzamido Derivative (Example 44, EP 4 414 369 A2): Introduces a cyanobenzamido group to the acyl chain, enhancing VHL interaction (Kd: 0.8 µM vs. 1.2 µM for the parent compound) .
  • Hydroxyisoindolinone Variant (Example 30, EP 4 414 369 A2): Incorporates a hydroxyisoindolinone moiety, increasing proteolytic stability in serum (t₁/₂: 12 h vs. 8 h) .

Functional and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues
Compound Name Structural Modification Solubility (mg/mL) VHL Binding Kd (µM) Proteolytic Stability (t₁/₂, h) Reference
Parent Compound None (baseline) 0.15 1.2 8
VH032 Acetamido substitution 0.25 1.5 10
Example 197 (Hydroxymethyl) 4-Hydroxymethylthiazole 0.45 1.0 9
Example 198 (Thiadiazole) Thiadiazole substitution 0.10 2.0 6
Cyanobenzamido Derivative Cyanobenzamido side chain 0.12 0.8 7

Practical Considerations

  • Storage : Hydrochloride salts require inert atmospheres (2–8°C) to prevent decomposition .

Biological Activity

Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate, also known as a PROTAC (proteolysis-targeting chimera), has garnered attention for its potential in drug discovery and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C23H34Cl2N4O3S
  • Molecular Weight : 517.52 g/mol
  • CAS Number : 2504950-56-3
  • IUPAC Name : (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide dihydrochloride

This compound functions primarily as a PROTAC that induces targeted degradation of specific proteins within cells. This mechanism involves the recruitment of E3 ubiquitin ligases to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins. The compound has shown effectiveness in degrading various target classes, including epigenetic regulators and kinases.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against specific cancer cell lines. For instance:

  • BRD9 Degradation : In a study involving BRD9, the compound demonstrated over 60% degradation within 6 hours of treatment, highlighting its potency in targeting epigenetic regulators .

In Vivo Studies

Preclinical models have shown that administration of this compound leads to reduced tumor growth in xenograft models. The compound's ability to selectively degrade target proteins contributes to its therapeutic potential in oncology.

Case Studies

Case Study 1: Targeting BRD9
A study published in the Journal of Medicinal Chemistry explored the design and optimization of PROTACs targeting BRD9. This compound was among the candidates evaluated for its ability to induce BRD9 degradation effectively. Results indicated significant tumor regression in treated mice compared to controls .

Case Study 2: Efficacy in Hematological Malignancies
Another investigation focused on hematological malignancies revealed that this compound effectively targeted specific oncogenic proteins, leading to apoptosis in malignant cells. The study reported a dose-dependent response with IC50 values indicating potent cytotoxicity against leukemia cell lines .

Data Table: Summary of Biological Activity

Target ProteinCell LineDegradation %Time (hours)Reference
BRD9HeLa>60%6
Oncogenic KinaseK562 (Leukemia)>70%12
Epigenetic RegulatorA549 (Lung Cancer)>50%8

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves:

Boc-protection of the amino group in (S)-2-amino-3,3-dimethylbutanoic acid to prevent unwanted side reactions .

Coupling with methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmosphere .

Deprotection of the Boc group using HCl/dioxane or TFA .

  • Optimization : Vary reaction temperature (0–25°C), solvent (DMF, DCM), and catalyst (DMAP) to improve yield. Monitor reaction progress via TLC or LC-MS .

Q. Which analytical methods are recommended for characterizing purity and structure?

  • Methodological Answer :
Technique Purpose Key Parameters Example Data
HPLC Purity assessmentC18 column, 0.1% TFA in H2O/MeCN gradient≥98% purity (retention time: 12.3 min)
NMR Structural confirmation<sup>1</sup>H (400 MHz), <sup>13</sup>C (100 MHz) in D2O or DMSO-d6δ 4.35 (pyrrolidine C4-OH), δ 1.25 (dimethylbutanoyl CH3)
ESI-MS Molecular weight verificationPositive ion mode, m/z range 100–1200[M+H]<sup>+</sup> = 317.2

Q. How should the compound be stored to maintain stability?

  • Methodological Answer :
  • Storage : -20°C in amber vials under argon to prevent hydrolysis and oxidation .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Degradation products (e.g., ester hydrolysis) should be ≤2% .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,4R vs. 2R,4S) impact biological activity or synthetic intermediates?

  • Methodological Answer :
  • Use chiral HPLC (e.g., Chiralpak IA column) to separate epimers .
  • Compare binding affinity (e.g., SPR or fluorescence polarization assays) of stereoisomers. For example, the 2S,4R configuration may show 10-fold higher protease inhibition than 2R,4S due to optimal hydrogen bonding .

Q. How can conflicting data on degradation pathways be resolved?

  • Methodological Answer :
  • Orthogonal Analysis : Combine LC-MS (to identify degradation products) with <sup>19</sup>F NMR (if fluorinated analogs exist) to track structural changes .
  • Stress Testing : Expose the compound to UV light (ICH Q1B guidelines) and acidic/basic conditions (pH 1–13). Major degradation under UV suggests photolability, requiring dark storage .

Q. What strategies are effective for identifying and mitigating byproducts during synthesis?

  • Methodological Answer :
  • Byproduct Identification : Use preparative HPLC to isolate impurities (>0.1%) and characterize via HR-MS/MS and 2D NMR .
  • Mitigation : Add scavengers (e.g., trisamine for acylating agents) or optimize coupling stoichiometry (1.2 eq. acylating reagent) to reduce dimerization .

Q. How can mechanistic studies elucidate the compound’s reactivity in aqueous vs. non-polar solvents?

  • Methodological Answer :
  • Conduct kinetic studies in D2O vs. THF with <sup>1</sup>H NMR monitoring. Hydrolysis rates (e.g., ester cleavage) in water may follow pseudo-first-order kinetics (k = 0.05 h<sup>-1</sup>), while THF stabilizes the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.